molecular formula C13H16N2O4 B589336 Tert-butyl 6-nitroindoline-1-carboxylate CAS No. 129487-99-6

Tert-butyl 6-nitroindoline-1-carboxylate

Cat. No. B589336
M. Wt: 264.281
InChI Key: WZRINQCGMYWFFT-UHFFFAOYSA-N
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Description

Tert-butyl 6-nitroindoline-1-carboxylate is a chemical compound with the CAS Number: 129487-99-6 . It has a molecular weight of 264.28 . The IUPAC name for this compound is tert-butyl 6-nitro-1-indolinecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 6-nitroindoline-1-carboxylate is 1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 6-nitroindoline-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

The methods of application or experimental procedures would depend on the specific reaction being carried out. This could involve mixing the compound with other reagents under controlled conditions of temperature and pressure, and then isolating the product of the reaction .

The results or outcomes obtained would also depend on the specific reaction. This could be the synthesis of a new compound, or the study of a particular chemical reaction .

On the other hand, a similar compound, “tert-Butyl indoline-1-carboxylate”, has been used in several applications :

  • Preparation of Aryl Alkyl Amines : This compound can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Palladium (Pd) .
  • Preparation of Allyl- and Arylindolines : It can also be used in the preparation of allyl- and arylindolines .
  • Modular Indole Synthesis : This compound is used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust .

properties

IUPAC Name

tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRINQCGMYWFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711476
Record name tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-nitroindoline-1-carboxylate

CAS RN

129487-99-6
Record name tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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